Ethyl 2-cyano-3-(4-nitrophenyl)acrylate
Overview
Description
Synthesis Analysis
Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is used in the synthesis of complex compounds. For instance, it is involved in water-mediated Wittig–SNAr reactions, leading to intermediates for aurora 2 kinase inhibitors. This process is noteworthy for its efficiency in forming new bonds under environmentally benign conditions.Molecular Structure Analysis
The molecular formula of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is C12H10N2O4 . The InChI code is 1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3 .Chemical Reactions Analysis
Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is involved in water-mediated Wittig–SNAr reactions. This process is noteworthy for its efficiency in forming new bonds under environmentally benign conditions.Physical And Chemical Properties Analysis
Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is a white to yellow solid . It has a molecular weight of 246.22 . The compound should be stored at +4°C .Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-cyano-3-(4-nitrophenyl)acrylate has been utilized in the synthesis of various compounds with potential pharmaceutical applications. For example, it is used in the synthesis of intermediates for aurora 2 kinase inhibitors through a Wittig–SNAr approach, demonstrating high stereoselectivity and yield under environmentally benign conditions (Xu et al., 2015).
Chemical Reactions and Properties
- Studies on the reaction of ethyl 2-cyano-3-(2-methoxy-5-nitrophenyl)acrylate with triethylamine revealed the formation of dihydro derivatives and vinylogues, providing insights into its chemical reactivity and potential for creating diverse chemical structures (Harisha et al., 2016).
Application in Polymer Science
- Ethyl 2-cyano-3-(4-nitrophenyl)acrylate has been used in the synthesis of responsive polymeric sensors. For instance, it was copolymerized with N-isopropylacrylamide to create a dual pH and temperature-responsive sensor, showcasing its utility in smart material design (Eftekhari‐Sis & Ghahramani, 2015).
Supramolecular Aspects
- Investigations into the supramolecular assembly of a derivative of ethyl 2-cyano-3-(4-nitrophenyl)acrylate revealed its ability to form complex three-dimensional networks through hydrogen bonding and π-π stacking interactions, highlighting its potential in the field of supramolecular chemistry (Matos et al., 2016).
Optoelectronic Properties
- The optoelectronic properties of ethyl 2-cyano-3-(4-nitrophenyl)acrylate derivatives have been studied, indicating potential applications in non-linear optical materials. This is evidenced by research on a derivative which demonstrated significant hyperpolarizability, a key parameter for non-linear optical response (Rawat & Singh, 2015).
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVACJZRCOWZWPY-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | |
CAS RN |
2286-33-1 | |
Record name | ETHYL ALPHA-CYANO-4-NITROCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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